molecular formula C21H25N3O6 B11369224 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B11369224
M. Wt: 415.4 g/mol
InChI Key: HVMWUNHZQHAFQI-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by the presence of a methoxyphenyl group, a morpholine ring, and a nitrophenoxy group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 4-methoxyphenylacetic acid, which is then converted to its corresponding acyl chloride using thionyl chloride.

    Introduction of the Morpholine Ring: The acyl chloride is reacted with morpholine to form the amide linkage, resulting in the formation of N-(4-methoxyphenyl)-2-(morpholin-4-yl)acetamide.

    Attachment of the Nitrophenoxy Group: The final step involves the nucleophilic substitution reaction between N-(4-methoxyphenyl)-2-(morpholin-4-yl)acetamide and 2-nitrophenol in the presence of a suitable base, such as potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenoxy group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Potassium carbonate or sodium hydride in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 2-amino derivatives.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with the function of cellular components, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: A simpler analogue with similar structural features but lacking the morpholine and nitrophenoxy groups.

    N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with antimicrobial and anticancer properties, but with different substituents and a thiazole ring.

Uniqueness

N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-(2-nitrophenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H25N3O6

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C21H25N3O6/c1-28-17-8-6-16(7-9-17)19(23-10-12-29-13-11-23)14-22-21(25)15-30-20-5-3-2-4-18(20)24(26)27/h2-9,19H,10-15H2,1H3,(H,22,25)

InChI Key

HVMWUNHZQHAFQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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